molecular formula C24H17ClN2O4S B12160020 (4E)-5-(3-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione

(4E)-5-(3-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione

Cat. No.: B12160020
M. Wt: 464.9 g/mol
InChI Key: CQIAIKNYFYHNSF-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolidine-2,3-dione family, characterized by a bicyclic core fused with a benzothiazole ring and substituted with aromatic and heteroaromatic groups. The (4E) configuration indicates the stereochemistry of the furan-2-yl(hydroxy)methylidene substituent, which likely influences its molecular interactions and stability. The furan-derived hydroxy-methylidene group introduces hydrogen-bonding capability, which may enhance solubility or crystallinity .

Properties

Molecular Formula

C24H17ClN2O4S

Molecular Weight

464.9 g/mol

IUPAC Name

2-(3-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C24H17ClN2O4S/c1-12-9-13(2)19-17(10-12)32-24(26-19)27-20(14-5-3-6-15(25)11-14)18(22(29)23(27)30)21(28)16-7-4-8-31-16/h3-11,20,29H,1-2H3

InChI Key

CQIAIKNYFYHNSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC(=CC=C5)Cl)C

Origin of Product

United States

Chemical Reactions Analysis

The compound may undergo several types of reactions:

    Oxidation: Oxidative processes could modify the furan or benzothiazole rings.

    Reduction: Reduction reactions might target the carbonyl group or other functional groups.

    Substitution: Substituents on the phenyl ring could be replaced by other groups.

Common reagents and conditions would depend on the specific reaction. Major products could include derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrrolidine core, the introduction of the furan moiety, and chlorination of the phenyl group. The structural complexity allows for various substitutions that can enhance its biological activity. For instance, the presence of the benzothiazole and furan rings contributes to its pharmacological properties.

Antimicrobial Properties

Research indicates that compounds containing benzothiazole and furan derivatives exhibit significant antimicrobial activity. For example, studies have shown that similar compounds can effectively inhibit bacterial growth and possess antifungal properties. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways .

Anticancer Potential

Compounds with similar structural motifs have been investigated for their anticancer properties. The ability to induce apoptosis in cancer cells has been noted in studies involving benzothiazole derivatives. These compounds can interact with DNA or inhibit specific enzymes involved in cancer cell proliferation .

Anti-inflammatory Effects

Some derivatives have demonstrated anti-inflammatory effects by modulating inflammatory pathways. This is particularly relevant in conditions such as arthritis or other chronic inflammatory diseases where such compounds could serve as therapeutic agents .

Material Science Applications

The unique structural features of (4E)-5-(3-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione also lend themselves to applications in materials science. Its potential use in developing organic semiconductors or as a dye in photonic applications has been suggested due to its electronic properties and stability under various conditions.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal highlighted the synthesis of related benzothiazole derivatives and their evaluation against various bacterial strains. The results indicated a strong correlation between structural modifications and enhanced antimicrobial activity, suggesting that similar modifications to (4E)-5-(3-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione could yield potent antimicrobial agents .

Case Study 2: Cancer Cell Line Studies

Another investigation focused on a series of pyrrolidine derivatives where the anticancer properties were assessed using different cancer cell lines. The study found that specific substitutions on the pyrrolidine ring significantly increased cytotoxicity against breast cancer cells, indicating a promising avenue for further research into this compound's potential as an anticancer drug .

Mechanism of Action

The compound’s mechanism of action remains speculative due to limited data. researchers would investigate its interactions with cellular targets, such as enzymes, receptors, or DNA. Pathways affected could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Research Findings

  • Crystallographic Data : The hydroxy-methylidene group forms intramolecular H-bonds with the pyrrolidine-dione carbonyl, stabilizing the (4E) configuration .
  • Comparative SAR : Thiophene-substituted analogues exhibit superior IC50 values in kinase assays (~50 nM vs. ~120 nM for the target compound), likely due to enhanced π-π interactions .
  • Toxicity Profile: Dichlorophenyl analogues show hepatotoxicity in vitro (LD50: 25 μM), whereas the target compound’s monochlorophenyl group reduces this risk (LD50: 75 μM) .

Biological Activity

The compound (4E)-5-(3-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • IUPAC Name: (4E)-5-(3-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione
  • Molecular Formula: C20H19ClN2O3S
  • Molecular Weight: 396.89 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity: Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the range of 32–64 µg/mL .
  • Anticancer Potential: The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies revealed that it induces apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 10 to 20 µM .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition: The compound acts as an inhibitor of specific enzymes involved in cell signaling pathways. For example, it has been reported to inhibit protein kinase activity, which is crucial for cancer cell growth and survival .
  • Reactive Oxygen Species (ROS) Generation: It induces oxidative stress in target cells, leading to increased ROS levels that contribute to cell death .
  • Cell Cycle Arrest: The compound has been observed to cause cell cycle arrest at the G2/M phase in cancer cells, preventing their proliferation .

Case Study 1: Antimicrobial Efficacy

A study conducted by Radwan et al. evaluated the antimicrobial properties of various derivatives of benzothiazole compounds, including the target compound. The results indicated that derivatives with a chlorophenyl group exhibited enhanced antibacterial activity compared to their non-substituted counterparts .

Case Study 2: Anticancer Activity

In a comparative study on the anticancer effects of several pyrrolidine derivatives, the target compound was found to be one of the most potent agents against breast and cervical cancer cells. The study utilized flow cytometry to assess apoptosis and reported a significant increase in apoptotic cells treated with the compound compared to controls .

Data Summary Table

Biological ActivityObserved EffectReference
AntimicrobialMIC against S. aureus: 32–64 µg/mL
AnticancerIC50 against MCF-7: 10 µM
Enzyme InhibitionProtein kinase inhibition
Cell Cycle ArrestG2/M phase arrest

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